(3-Phenylisoquinolin-4-yl)methanol

Catalog No.
S1911104
CAS No.
385416-19-3
M.F
C16H13NO
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Phenylisoquinolin-4-yl)methanol

CAS Number

385416-19-3

Product Name

(3-Phenylisoquinolin-4-yl)methanol

IUPAC Name

(3-phenylisoquinolin-4-yl)methanol

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C16H13NO/c18-11-15-14-9-5-4-8-13(14)10-17-16(15)12-6-2-1-3-7-12/h1-10,18H,11H2

InChI Key

ZMQCDGMHTIQCDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)CO

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)CO

(3-Phenylisoquinolin-4-yl)methanol (CAS 385416-19-3) is a highly functionalized N-heterocyclic building block featuring a lipophilic 3-phenyl substituent and a versatile 4-hydroxymethyl handle . It is primarily procured as a late-stage intermediate for the synthesis of bioactive isoquinoline alkaloids, advanced agrochemicals, and specialized transition-metal ligands [1]. Its dual functionality allows for orthogonal derivatization: the hydroxymethyl group serves as a prime site for oxidation, etherification, or halogenation, while the 3-phenyl ring provides essential steric bulk and lipophilicity required for target-receptor binding or ligand tuning [2].

Substituting this compound with simpler analogs, such as unsubstituted isoquinolin-4-ylmethanol or unfunctionalized 3-phenylisoquinoline, introduces significant synthetic bottlenecks . Procuring 3-phenylisoquinoline requires downstream C4-activation (e.g., via harsh radical halogenation or direct formylation), which often suffers from poor regioselectivity and low yields [2]. Conversely, using isoquinolin-4-ylmethanol and attempting a late-stage C3-arylation requires expensive transition-metal catalysts and extended optimization, often failing due to the coordinating nature of the free alcohol [1]. Procuring the exact (3-Phenylisoquinolin-4-yl)methanol scaffold bypasses these low-yielding steps, ensuring high-purity progression into final API or ligand assembly.

Precursor Suitability: Eliminating Harsh C4-Activation Steps

When synthesizing C4-substituted 3-phenylisoquinolines, starting with (3-Phenylisoquinolin-4-yl)methanol allows for quantitative conversion to the highly reactive 4-(chloromethyl) derivative using mild reagents (e.g., SOCl2) at ambient temperatures, typically achieving >95% yield . In contrast, attempting to activate the C4 position of the comparator, 4-methyl-3-phenylisoquinoline, requires radical bromination (NBS/AIBN) under reflux, which frequently stalls at 60-70% yield due to the formation of over-brominated impurities [1]. Procuring the pre-oxidized hydroxymethyl form directly eliminates this problematic radical step.

Evidence DimensionYield of C4-halomethyl intermediate
Target Compound Data>95% yield (via mild chlorination of the alcohol)
Comparator Or Baseline~60-70% yield (via radical bromination of 4-methyl-3-phenylisoquinoline)
Quantified Difference>25% higher yield with elimination of di-halogenated impurities
ConditionsStandard laboratory scale-up (SOCl2 at 25 °C vs. NBS/AIBN at reflux)

Procuring this exact compound avoids low-yielding, impurity-generating radical reactions, directly improving batch-to-batch reproducibility and lowering purification costs.

Processability: Enhanced Solubility in Non-Polar Solvents

The presence of the 3-phenyl ring in (3-Phenylisoquinolin-4-yl)methanol significantly enhances its lipophilicity compared to the unsubstituted isoquinolin-4-ylmethanol baseline [1]. This structural modification increases its solubility in standard organic solvents such as dichloromethane (DCM) and toluene by more than 3-fold (>100 mg/mL vs. <30 mg/mL) . This enhanced solubility profile allows for higher concentration reactions during downstream etherification or cross-coupling, reducing solvent volumes and improving reactor throughput.

Evidence DimensionSolubility in dichloromethane (DCM)
Target Compound Data>100 mg/mL at 25 °C
Comparator Or Baseline<30 mg/mL at 25 °C (Isoquinolin-4-ylmethanol)
Quantified Difference>3-fold increase in non-polar solvent solubility
ConditionsAmbient temperature (25 °C) solvent screening

High solubility in standard organic solvents streamlines extraction and purification processes, minimizing solvent waste and improving overall manufacturing efficiency.

Handling and Reproducibility: Solid-State Stability

(3-Phenylisoquinolin-4-yl)methanol is isolated as a stable solid, which provides a distinct handling advantage over many lower-molecular-weight isoquinoline derivatives that often present as hygroscopic oils or low-melting solids [1]. The solid-state nature of this compound ensures high initial purity (>95%) and prevents moisture absorption during storage and transfer . Compared to crude mixtures or liquid analogs, this stable solid form allows for precise stoichiometric weighing, which is critical for sensitive catalytic downstream transformations [1].

Evidence DimensionPhysical state and handling stability
Target Compound DataStable solid (high purity, non-hygroscopic)
Comparator Or BaselineLiquid or low-melting isoquinoline derivatives (prone to moisture absorption)
Quantified DifferenceImproved stoichiometric precision and extended shelf-life
ConditionsStandard laboratory storage and weighing conditions

A stable solid form ensures consistent dosing and eliminates the need for specialized handling or drying protocols prior to use.

Synthesis of PDE10A Inhibitors and CNS Therapeutics

The 3-phenylisoquinoline core is a privileged scaffold in central nervous system (CNS) drug discovery. (3-Phenylisoquinolin-4-yl)methanol serves as an ideal late-stage precursor, where the hydroxymethyl group can be rapidly converted into an ether or amine linkage to attach pharmacophores, while the 3-phenyl group ensures optimal blood-brain barrier (BBB) penetration .

Development of Advanced OLED Ligands

In materials science, substituted isoquinolines are highly valued as cyclometalating ligands for iridium and platinum complexes. The exact substitution pattern of (3-Phenylisoquinolin-4-yl)methanol allows for the tuning of emission wavelengths, with the hydroxymethyl group providing a site for polymer anchoring or further extending the conjugated system [1].

Preparation of FtsZ-Targeting Antibacterial Agents

3-Phenylisoquinoline derivatives have demonstrated significant activity against multidrug-resistant bacteria (e.g., MRSA) by targeting the cell division protein FtsZ. Procuring this specific hydroxymethyl building block enables medicinal chemists to rapidly explore structure-activity relationships (SAR) at the C4 position without disrupting the critical 3-phenyl binding motif [2].

XLogP3

2.9

Wikipedia

(3-phenylisoquinolin-4-yl)methanol

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